molecular formula B2Mg3O6 B8808457 Boron magnesium oxide (B4MgO7) CAS No. 13767-68-5

Boron magnesium oxide (B4MgO7)

Cat. No.: B8808457
CAS No.: 13767-68-5
M. Wt: 190.54 g/mol
InChI Key: NFMWFGXCDDYTEG-UHFFFAOYSA-N
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Description

Boron magnesium oxide, commonly denoted as MgB₄O₇ or B₄MgO₇, is a magnesium borate compound with a tetraborate structure. It exists in two primary polymorphs: the ambient-pressure α-MgB₄O₇ and the high-pressure β-MgB₄O₇. The α-phase crystallizes in a structure with two interpenetrating anionic networks, while the β-phase, synthesized at 9 GPa and 1200°C, adopts the β-ZnB₄O₇ structure type, featuring a single anionic network where boron atoms transition from threefold to fourfold coordination under pressure .

Chemical Reactions Analysis

Redox and Decomposition Behavior

B₄MgO₇ participates in redox reactions, particularly in energetic material applications:

ReactionRole in Energetic SystemsImpactSource
3Mg + B₂O₃ → 2B + 3MgOReduces native B₂O₃ layerEnhances boron combustion
MgB₄O₇ → MgO + 2B₂O₃ (decomposition)High-temperature stabilityReleases B₂O₃ above 800°C

Key Findings :

  • Mg in B₄MgO₇ acts as a reducing agent, stripping oxygen from boron oxides to enrich metallic boron (B) content .

  • Thermal decomposition above 800°C releases B₂O₃, which can form viscous layers that hinder further oxidation .

Reactivity with Silica and Environmental Factors

In aqueous and solid-state systems, silica (SiO₂) competes with boron for MgO, altering reaction pathways:

ConditionObservationImplicationSource
MgO + SiO₂ + H₃BO₃Formation of Mg-silicate hydrates (M-S-H)Reduces B₄MgO₇ yield
High B concentrationPreferential MgB₄O₇ formationStabilizes boron in solids

Data from Sorption Experiments :

  • At [B] = 9.25 mmol/L, MgB₄O₇ forms dominantly, with sorption ratios peaking at 37% .

  • Silica presence decreases boron immobilization efficiency by 15–20% due to competing silicate phases .

Thermochemical Performance

B₄MgO₇ enhances energetic material performance through synergistic exothermic reactions:

SystemHeat Release (J/g)Peak Temp (°C)Improvement vs Pure BSource
Mg/B composite (9h cryomilled)13,237693.8+24%
Mg-B SHS reaction-500–80090% theoretical energy density

Mechanism :

  • Exothermic Mg oxidation preheats boron particles, while Mg-B₂O₃ redox reactions remove passivating oxide layers .

Acid-Base Reactivity

B₄MgO₇ reacts with acids to release boric acid and magnesium salts:

ReactionApplicationOutcome
MgB₄O₇ + 2HCl → 2H₃BO₃ + MgCl₂Analytical dissolutionQuantification of boron
MgB₄O₇ + NaOH → Na₂B₄O₇ + Mg(OH)₂Borate glass productionAlkali-stable borates

Comparison with Similar Compounds

Magnesium borates belong to a broader family of borate compounds with diverse structures and properties. Below is a detailed comparison of MgB₄O₇ with key analogues:

Table 1: Structural and Functional Comparison of MgB₄O₇ with Similar Borates

Compound Molecular Formula Crystal Structure Synthesis Conditions Key Properties Applications
MgB₄O₇ MgB₄O₇ α-phase: Interpenetrating anionic networks; β-phase: Single network (isostructural to β-ZnB₄O₇) α-phase: Ambient pressure; β-phase: 9 GPa, 1200°C High thermal stability, fourfold B coordination under pressure High-pressure materials, industrial coatings
Mg₂B₂O₅ Mg₂B₂O₅ Monoclinic (suanite) or triclinic Solid-state reaction (850–1050°C) Heat resistance (stable up to 1050°C), low solubility in water Catalysts, ferroelastic materials, nanowires
Mg₃B₇O₁₃Cl (Boracite) Mg₃B₇O₁₃Cl Cubic (high-temperature phase) MgCl₂·6H₂O + MgO + B₂O₃ at ~800°C Ferroelectricity, piezoelectricity Electronic ceramics, sensors
ZnB₄O₇ ZnB₄O₇ β-phase (isostructural to β-MgB₄O₇) High-pressure synthesis (>8 GPa) Similar anionic network to β-MgB₄O₇, fourfold B coordination High-pressure research, comparative studies

Key Differences and Similarities

Crystal Structure :

  • MgB₄O₇ and ZnB₄O₇ share structural similarities under high pressure, both adopting a single anionic network with fourfold boron coordination. In contrast, Mg₂B₂O₅ and boracite exhibit distinct frameworks: Mg₂B₂O₅ forms layered or chain-like structures, while boracite has a cubic lattice .

Synthesis Methods :

  • MgB₄O₇ requires extreme conditions (9 GPa) for β-phase formation, whereas Mg₂B₂O₅ is synthesized via conventional solid-state reactions at lower temperatures (850–1050°C). Boracite synthesis involves halogen incorporation (Cl⁻), enabling unique dielectric properties .

Thermal and Functional Properties :

  • MgB₄O₇ and Mg₂B₂O₇ both exhibit high thermal stability, but Mg₂B₂O₅ is preferred for high-temperature applications (e.g., catalysts) due to its triclinic phase stability at 1050°C . Boracite’s ferroelectricity makes it suitable for electronic applications, a property absent in MgB₄O₇ .

Industrial Relevance :

  • MgB₄O₇ and ZnB₄O₇ are studied for high-pressure material science, while Mg₂B₂O₅ and boracite have broader commercial uses in ceramics, coatings, and electronics .

Table 2: Comparative Thermal and Mechanical Data

Property MgB₄O₇ (β-phase) Mg₂B₂O₅ (triclinic) Mg₃B₇O₁₃Cl (Boracite)
Melting Point (°C) >1200 (estimated) 1050 (stable) ~800 (synthesis)
Thermal Expansion Low (high-pressure phase) Moderate Low (cubic phase)
Hardness (Mohs) 6–7 5–6 7–8

Properties

CAS No.

13767-68-5

Molecular Formula

B2Mg3O6

Molecular Weight

190.54 g/mol

IUPAC Name

trimagnesium;diborate

InChI

InChI=1S/2BO3.3Mg/c2*2-1(3)4;;;/q2*-3;3*+2

InChI Key

NFMWFGXCDDYTEG-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2]

Related CAS

12007-62-4 (Parent)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Next, in the U.S. Pat. No. 4,620,947, magnesium oxide or magnesium hydroxide powder is first added into the borate solution to form magnesium borate, into which cement is then added and the mixture is agitated. Finally, before colloids are formed calcium oxide or calcium hydroxide is added for solidification. Following the conditions used in this patent, the concentration of boric acid in the liquid waste is about 10 wt % and weight of the lime, cement, magnesium hydroxide and calcium oxide added is several times the weight of the boric acid. Hence, the volume efficiency is very low and the compressive strength of the solidified bodies produced is also very low, the highest reaching only 22.5 kg/cm2.
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Synthesis routes and methods II

Procedure details

first adding, under continuous agitation, a sufficient amount of a powdered magnesium oxide or magnesium hydroxide to an aqueous radioactive waste solution containing boric acid, the temperature of the water solution being 55-95 degrees C. to produce a magnesium borate derivative;
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